molecular formula C18H8Br2N4 B14156005 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile CAS No. 5015-35-0

5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B14156005
CAS No.: 5015-35-0
M. Wt: 440.1 g/mol
InChI Key: LSKHCUUIHXQQLK-UHFFFAOYSA-N
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Description

5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C18H8Br2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromophenyl groups and two cyano groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazine-2,3-dicarbonitrile derivative with a bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.

    Solvents: Organic solvents like THF, DMF, and chloroform are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyrazine derivatives .

Scientific Research Applications

5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of bromine atoms, which can be readily substituted, making it a versatile intermediate for further functionalization. Its ability to participate in various cross-coupling reactions also enhances its utility in organic synthesis .

Properties

CAS No.

5015-35-0

Molecular Formula

C18H8Br2N4

Molecular Weight

440.1 g/mol

IUPAC Name

5,6-bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C18H8Br2N4/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-16(10-22)15(9-21)23-17/h1-8H

InChI Key

LSKHCUUIHXQQLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N=C2C3=CC=C(C=C3)Br)C#N)C#N)Br

Origin of Product

United States

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